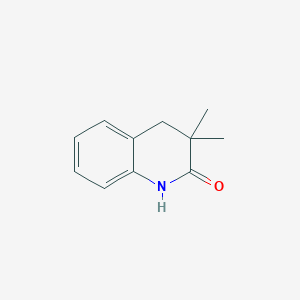![molecular formula C7H8N2O B1625946 1,2,3,5-Tetrahydro-6H-pirrolo[3,2-C]piridin-6-ona CAS No. 66751-33-5](/img/structure/B1625946.png)
1,2,3,5-Tetrahydro-6H-pirrolo[3,2-C]piridin-6-ona
Descripción general
Descripción
1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacéuticos y Química Medicinal
“1,2,3,5-Tetrahydro-6H-pirrolo[3,2-C]piridin-6-ona” es un tipo de heterociclo que contiene nitrógeno . Los heterociclos que contienen nitrógeno se emplean en diferentes aplicaciones, como productos farmacéuticos, materiales orgánicos, productos naturales y principalmente en moléculas bioactivas . Se han utilizado en la producción de diversos fármacos .
Actividades Biológicas
Los compuestos con este andamiaje han exhibido ampliamente diferentes actividades biológicas, como antimicrobiana, antiinflamatoria, antiviral, antifúngica, antioxidante, antitumoral e inhibidora de cinasas .
Productos Naturales
Muchos derivados de pirrolopirazina se han aislado de plantas, microbios, suelo, vida marina y otras fuentes .
Rutas Sintéticas
Esta revisión explicó varias rutas sintéticas para los derivados de pirrolopirazina, incluida la ciclización, la anulación de anillos, la cicloadición, la arilación directa C-H y otros métodos .
Diabetes y Trastornos Relacionados
Debido a la eficacia de los compuestos actuales para reducir la glucosa en sangre, pueden encontrar aplicación en la prevención y el tratamiento de trastornos que implican una glucosa en sangre plasmática elevada, como la hiperglucemia y las dolencias en las que dicha reducción de la glucosa en sangre es beneficiosa: diabetes tipo 1, diabetes como consecuencia de la obesidad, dislipidemia diabética, hipertrigliceridemia, resistencia a la insulina, intolerancia a la glucosa, hiperlipidemia, enfermedades cardiovasculares e hipertensión .
Investigación de Descubrimiento de Fármacos
La estructura de pirrolopirazina es un andamiaje atractivo para la investigación de descubrimiento de fármacos .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For example, similar compounds have been shown to inhibit kinases , which are enzymes that play a key role in signal transduction pathways.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, viral replication, fungal growth, and tumor growth .
Pharmacokinetics
Similar compounds have been found to have low plasma exposure and high clearance, suggesting good metabolic stability .
Result of Action
Similar compounds have been found to have a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
Related compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
The exact molecular mechanism of 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one is not clearly recognized . Related compounds have shown to inhibit fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Propiedades
IUPAC Name |
1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-6-5(4-9-7)1-2-8-6/h3-4,8H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFACZWVOQSGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=O)NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511794 | |
| Record name | 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66751-33-5 | |
| Record name | 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66751-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-c]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6Z)-3-(dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1625865.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)


![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)





![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)

